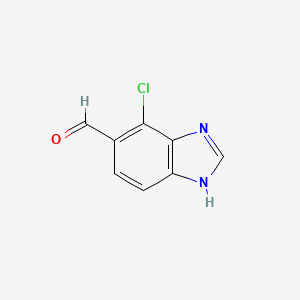

7-Chloro-6-formyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-benzimidazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-5(3-12)1-2-6-8(7)11-4-10-6/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSETVCDHIWSFEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1C=O)Cl)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368370-64-2 | |

| Record name | 4-chloro-1H-1,3-benzodiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 7-Chloro-6-formyl-1H-benzimidazole, offering detailed insights into the proton and carbon environments.

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms in this compound. The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to each unique proton. The characteristic chemical shifts (δ) are instrumental in assigning the protons to their respective positions on the benzimidazole (B57391) ring system.

Key proton signals include the aldehyde proton (CHO), which appears significantly downfield due to the electron-withdrawing nature of the carbonyl group. The aromatic protons on the benzene (B151609) ring and the proton on the imidazole (B134444) ring also exhibit specific chemical shifts and coupling patterns that are consistent with the proposed structure. The N-H proton of the imidazole ring often appears as a broad singlet.

| Proton Assignment | Chemical Shift (δ, ppm) |

| Aldehyde H | ~9.9-10.5 |

| Aromatic H | ~7.5-8.0 |

| Imidazole N-H | ~12.5-13.0 |

| Imidazole C-H | ~8.0-8.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Complementing the ¹H NMR data, Carbon-¹³ (¹³C) NMR spectroscopy is employed to elucidate the carbon skeleton of this compound. The spectrum displays signals for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon from the formyl group is a key diagnostic peak, appearing at a characteristic downfield position. The carbon atoms of the aromatic and imidazole rings also resonate at specific chemical shifts, providing a complete picture of the carbon framework.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C (CHO) | ~190-195 |

| Aromatic/Imidazole C | ~110-150 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To further confirm the structural assignments made from one-dimensional NMR, two-dimensional (2D) NMR techniques are utilized. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, identifying adjacent protons within the molecule. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These correlations provide definitive evidence for the connectivity of the molecular framework of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is vital for identifying the functional groups present in this compound. The FT-IR spectrum prominently features a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. Other characteristic bands include the N-H stretching vibration of the imidazole ring, C-H stretching of the aromatic and aldehyde groups, and C=C and C=N stretching vibrations within the heterocyclic and aromatic rings. The C-Cl stretching vibration also appears in the fingerprint region of the spectrum.

| Functional Group | FT-IR Vibrational Frequency (cm⁻¹) |

| N-H Stretch | ~3100-3400 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aldehyde C-H Stretch | ~2700-2900 |

| Carbonyl (C=O) Stretch | ~1680-1700 |

| C=C and C=N Stretch | ~1400-1600 |

| C-Cl Stretch | ~600-800 |

Note: The exact frequencies can vary based on the sample preparation and physical state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to study the fragmentation pattern of this compound. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized to produce a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner, yielding characteristic fragment ions.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy, primarily UV-Visible spectroscopy, are used to study the electronic transitions within this compound. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), shows absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems, as well as the carbonyl group. These spectroscopic features are characteristic of the chromophores present in the molecule.

X-ray Crystallography for Solid-State Structural Determination

As of the current body of scientific literature, detailed X-ray crystallographic data for this compound is not available. While the solid-state structures of numerous benzimidazole derivatives have been successfully elucidated using single-crystal X-ray diffraction, a specific structural analysis for this particular compound has not been reported in publicly accessible crystallographic databases.

For many related benzimidazole compounds, X-ray diffraction studies have been instrumental in confirming their molecular geometry. For instance, the crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinoline has been determined, revealing a nearly planar conformation stabilized by intermolecular hydrogen bonds. researchgate.netdoi.orgresearchgate.net Similarly, the analysis of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole showed that molecules are linked by N—H···N hydrogen bonds to form infinite chains. nih.gov

The absence of a reported crystal structure for this compound means that definitive experimental data on its solid-state conformation and packing is currently lacking. Future crystallographic studies would be invaluable for providing a precise structural characterization, which is crucial for understanding its physical properties and for rational drug design efforts. Without such data, computational modeling and analysis of closely related structures remain the primary tools for predicting its molecular geometry.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like 7-Chloro-6-formyl-1H-benzimidazole.

The foundational step in many computational studies is geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this would involve using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), to find the most stable arrangement of its atoms. researchgate.net The resulting optimized structure provides key geometric parameters like bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a wealth of information about the molecule's electronic properties can be derived. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in chemical reactions.

Table 1: Illustrative Calculated Electronic Properties for a Benzimidazole (B57391) Derivative

| Parameter | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

| Electronegativity (χ) | 4.25 eV |

| Chemical Hardness (η) | 2.25 eV |

| Global Electrophilicity (ω) | 4.01 eV |

Note: The values in this table are illustrative and represent typical ranges observed for substituted benzimidazole derivatives in computational studies. Specific values for this compound would require a dedicated DFT calculation.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the observed absorption bands.

For this compound, the calculated vibrational frequencies would correspond to the stretching, bending, and torsional motions of its constituent atoms. For example, characteristic frequencies would be expected for the N-H stretch of the imidazole (B134444) ring, the C=O stretch of the formyl group, and the C-Cl stretch. By comparing the computed spectrum with an experimental one, a detailed understanding of the molecule's vibrational behavior can be achieved.

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in a Benzimidazole Derivative

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Illustrative) |

| N-H (imidazole) | Stretching | 3450 |

| C=O (formyl) | Stretching | 1700 |

| C=N (imidazole) | Stretching | 1620 |

| C-Cl | Stretching | 750 |

Note: These are representative frequencies and the actual values for this compound may vary. The calculated frequencies are often scaled to better match experimental data.

Benzimidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. For this compound, this would involve the equilibrium between the 1H and 3H tautomers. DFT calculations can be employed to determine the relative energies of these tautomers, providing insight into their relative populations at equilibrium. rsc.org The calculations can also model the transition state for the tautomerization process, revealing the energy barrier for this interconversion.

Furthermore, the formyl group introduces the possibility of rotational isomers (conformers) depending on its orientation relative to the benzimidazole ring. Computational methods can be used to explore the potential energy surface associated with this rotation and identify the most stable conformers.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. tandfonline.comresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes, solvent interactions, and binding of a molecule to a biological target.

For this compound, an MD simulation could be used to study its behavior in a solvent, such as water, providing information on its hydration shell and dynamic conformational flexibility. If a potential biological target is identified, MD simulations can be used to model the binding of the compound to the active site of a protein, assessing the stability of the complex and identifying key intermolecular interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. While QSAR (Quantitative Structure-Activity Relationship) focuses on biological activity, QSPR can be applied to a wide range of properties such as boiling point, solubility, or, in a more advanced context, parameters derived from computational chemistry.

For a series of substituted benzimidazoles including this compound, a QSPR model could be developed to predict properties based on calculated molecular descriptors (e.g., electronic, topological, and steric parameters). nih.gov This approach can be particularly useful for screening virtual libraries of related compounds and prioritizing candidates for synthesis and further testing.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis or subsequent reactions of this compound, DFT calculations can be used to map out the entire reaction pathway. nih.gov This involves identifying the structures of reactants, products, intermediates, and transition states.

By calculating the energies of these species, the activation energies for each step of the reaction can be determined, providing a detailed understanding of the reaction kinetics and thermodynamics. rsc.org This knowledge can be instrumental in optimizing reaction conditions to improve yields and reduce the formation of byproducts. For instance, the condensation reaction to form the benzimidazole ring could be modeled to understand the role of catalysts and the effect of substituents on the reaction rate. researchgate.net

In Silico Prediction of Chemical Behavior and Interactions

In the realm of modern medicinal chemistry and material science, in silico techniques, which involve computer-aided molecular modeling, have become indispensable for predicting the chemical behavior and potential interactions of novel compounds. For a molecule like this compound, while specific research is not extensively documented, a robust understanding of its likely properties and interactions can be extrapolated from the vast body of computational studies on analogous benzimidazole derivatives. These theoretical investigations provide critical insights into a compound's potential as a therapeutic agent or a functional material, guiding further experimental work.

The primary in silico approaches applied to benzimidazole derivatives, and by extension, to this compound, include molecular docking, Absorption, Distribution, Metabolism, and Excretion (ADME) predictions, and Density Functional Theory (DFT) analysis. These methods allow for a multifaceted evaluation of a molecule's potential bioactivity and physicochemical properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uin-malang.ac.id This method is instrumental in drug discovery for forecasting the binding affinity and mode of interaction between a ligand (e.g., a benzimidazole derivative) and a protein target. uin-malang.ac.id For instance, numerous studies have utilized molecular docking to explore the potential of benzimidazole derivatives as inhibitors of various enzymes. These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

In the context of this compound, the chloro and formyl substituents would be of particular interest in docking simulations. The chlorine atom can participate in halogen bonding and hydrophobic interactions, while the formyl group can act as a hydrogen bond acceptor. The benzimidazole core itself is a well-established pharmacophore known to engage in various non-covalent interactions.

To illustrate the nature of these studies, the following table summarizes docking results for various benzimidazole derivatives against different protein targets, as reported in the literature. These examples highlight the types of interactions and binding energies that could be anticipated for novel derivatives like this compound.

| Derivative Class | Protein Target | Key Interactions | Reference |

| N-mannich bases of benzimidazole | NMDA receptors | Not specified | ijpsr.com |

| 2-(4-(methylsulfonyl) phenyl) benzimidazoles | Cyclooxygenase-2 (COX-2) | Not specified | rsc.org |

| Hybrid benzimidazole urea (B33335) compounds | α-amylase and α-glucosidase | Not specified | nih.gov |

| Benzimidazole-thiazole derivatives | Cyclooxygenase-2 (COX-2) | Not specified | rsc.org |

ADME/Tox Predictions

The prediction of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile is another critical application of in silico methods. nih.gov These predictions help to assess the "drug-likeness" of a compound, identifying potential liabilities early in the drug discovery process. nih.gov Various computational models are used to estimate physicochemical properties such as solubility, lipophilicity (logP), and permeability, which are key determinants of a drug's pharmacokinetic behavior. ijpsjournal.com

The following table showcases typical ADME parameters predicted for various classes of benzimidazole derivatives, providing a reference for what might be expected for this compound.

| Derivative Class | Predicted Property | Significance | Reference |

| 2-(4-(methylsulfonyl) phenyl) benzimidazoles | Physicochemical properties, ADME, drug-likeness | Evaluation of potential as selective COX-2 inhibitors | rsc.org |

| Heterocyclic benzimidazole scaffolds | ADME properties | Assessment of suitability as drug candidates | nih.gov |

| Benzimidazole-1,3,4-oxadiazole derivatives | ADME properties | Evaluation for CYP51 inhibitory activity | researchgate.net |

| Cobalt coordination compounds with benzimidazole derivatives | Bioavailability and toxicity | Determination of potential as chemotherapeutic agents | nih.gov |

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov In the context of benzimidazole derivatives, DFT calculations are employed to understand their electronic properties, reactivity, and spectroscopic characteristics. bohrium.comnih.gov These studies can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical reactivity and kinetic stability. bohrium.com

For this compound, DFT analysis could elucidate the effects of the electron-withdrawing formyl group and the electronegative chlorine atom on the electronic distribution of the benzimidazole ring system. This would be valuable for predicting its reactivity in chemical synthesis and its potential to participate in charge-transfer interactions.

The table below provides examples of how DFT has been applied to study the properties of benzimidazole derivatives.

| Derivative Class | Focus of DFT Study | Key Findings | Reference |

| N-(1H-benzimidazol-2-yl)benzamide heterocyclic compounds | Molecular geometry optimization, vibrational frequencies | Validation of experimental spectroscopic data | bohrium.comuc3m.es |

| Alkylated benzimidazoles | Nature of hydrogen bonding interactions | Confirmation of interactions with protein targets | nih.gov |

| Benzimidazole-thiadiazole derivatives | Optimized molecular structures | Essential for accurate molecular docking studies | acs.org |

| Polythiophenes containing benzo[d]thiazole | Electronic structures and band gaps | To control electronic properties for material applications | nih.gov |

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Scaffold for the Development of Hybrid Molecular Structures

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule to create hybrid structures with enhanced biological activity or novel mechanisms of action. The 7-chloro-benzimidazole framework is an excellent platform for this approach.

Research has demonstrated the successful synthesis of hybrid molecules incorporating chloro-substituted benzimidazoles with other pharmacologically active moieties. For instance, novel hybrids of 7-chloro-4-aminoquinoline and benzimidazole (B57391) have been synthesized and evaluated for their potential as anticancer agents. rsc.org In these syntheses, a substituted benzaldehyde (B42025) is typically condensed with a diamine precursor. rsc.org The presence of the 7-chloro substituent on the benzimidazole ring is a key feature in these designs.

The formyl group of 7-Chloro-6-formyl-1H-benzimidazole is particularly suited for creating such hybrids. It can be readily converted into an imine (Schiff base) by reaction with a primary amine from another pharmacophore, or used in reductive amination reactions to form a stable amine linkage. This allows for the systematic construction of diverse libraries of hybrid molecules for biological screening.

Table 1: Examples of Hybrid Molecular Structures Derived from Chloro-Benzimidazole Scaffolds

| Hybrid Structure Type | Connecting Linkage | Potential Application |

| Quinoline-Benzimidazole | Amidine, Piperazine | Anticancer rsc.org |

| Benzimidazole-Chalcone | Carbon-Carbon bond | Anticancer mtu.edu |

| Benzimidazole-Pyrimidinyl | Amino group | Anticancer mtu.edu |

Precursor for Complex Heterocyclic Systems

The construction of complex, fused heterocyclic systems is a cornerstone of modern synthetic chemistry, as these structures are often found in natural products and pharmacologically active compounds. This compound serves as an ideal starting material for building such intricate molecular architectures.

The aldehyde functionality is a gateway to a multitude of cyclization reactions. One of the most powerful methods is the Vilsmeier-Haack reaction, which can be used to generate reactive intermediates for synthesizing fused pyrazole (B372694) rings. researchgate.net For example, a formyl group on a heterocyclic core can be converted into a Schiff base with hydrazine (B178648) derivatives, which can then undergo intramolecular cyclization to yield fused triazole systems. consensus.app

Furthermore, the formyl group is a key reactant in condensation reactions like the Knoevenagel condensation. nih.govnih.gov By reacting this compound with compounds containing active methylene (B1212753) groups (e.g., malononitrile, cyanoacetates), the carbon chain can be extended to create vinyl systems. These products are not only valuable in their own right but can also serve as intermediates for subsequent cyclization reactions, leading to the formation of new heterocyclic rings fused to or substituted on the benzimidazole core.

Table 2: Key Reactions for Synthesizing Complex Heterocycles

| Reaction Type | Reagents | Resulting Structure |

| Schiff Base Formation | Primary Amines (e.g., Hydrazines) | Imines, precursor to fused azoles consensus.appnih.gov |

| Knoevenagel Condensation | Active Methylene Compounds | Substituted Acrylonitriles nih.gov |

| Vilsmeier-Haack Cyclization | POCl₃, DMF on hydrazones | Fused Pyrazoles researchgate.net |

| Reductive Cyclization | Na₂S₂O₄ | Fused quinoline (B57606) systems mtu.edu |

Applications in Material Science and Fluorescent Materials Research

Benzimidazole derivatives are of significant interest in material science due to their unique photophysical properties. Many benzimidazole-containing compounds exhibit fluorescence, making them valuable components in the development of sensors, organic light-emitting diodes (OLEDs), and fluorescent probes. rsc.org The fluorescence properties often arise from extended π-conjugated systems, and the formyl group of this compound provides a direct route to create such systems.

Condensation of the aldehyde with various aromatic or heterocyclic amines to form Schiff bases, or with active methylene compounds via Knoevenagel condensation, extends the π-conjugation of the benzimidazole core. nih.gov This extension can lead to compounds that absorb and emit light at longer wavelengths, a desirable feature for fluorescent dyes and probes. mtu.edu For example, studies on other formyl-substituted dyes, like BODIPY, have shown that Knoevenagel condensation is an effective method for red-shifting their absorption and emission spectra. mtu.edu Theoretical studies on 6-(1H-benzimidazole)-2-naphthalenol have demonstrated its potential as a fluorescent probe for detecting thiophenols, highlighting the utility of the 6-substituted benzimidazole scaffold in sensor design. nih.gov

The synthesis of derivatives from this compound could therefore lead to novel materials with tailored optical properties for applications in chemical sensing and optoelectronics.

Functionalization for Supramolecular Chemistry Applications

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. rsc.orgnih.gov These interactions are central to the development of "smart" materials, molecular machines, and drug delivery systems. The benzimidazole scaffold is an excellent building block for supramolecular chemistry due to the presence of both hydrogen bond donors (N-H) and acceptors (C=N), as well as its aromatic nature which facilitates π-π stacking.

This compound can be strategically functionalized to create monomers for supramolecular assembly. The formyl group is a key site for introducing moieties that can direct self-assembly. For instance:

Hydrogen Bonding: The formyl group can be oxidized to a carboxylic acid. Carboxylic acid-functionalized benzimidazoles have been shown to act as gelators, forming supramolecular gels through extensive hydrogen bonding networks. rsc.org

Metal Coordination: Conversion of the formyl group into a Schiff base ligand containing additional donor atoms (e.g., from 2-aminopyridine) creates a chelating site for metal ions. nih.gov This can lead to the formation of coordination polymers or discrete metallosupramolecular architectures. mdpi.comrsc.org These materials can have interesting magnetic, catalytic, or optical properties.

π-π Stacking: The introduction of large, flat aromatic groups via reactions at the formyl position can enhance the tendency for π-π stacking, leading to the formation of ordered columnar or layered structures.

The combination of the inherent supramolecular features of the benzimidazole core with the versatile reactivity of the formyl group makes this compound a promising precursor for the rational design of novel functional supramolecular materials. consensus.app

Future Research Directions and Advanced Methodological Developments

Development of Novel Synthetic Routes and Catalyst Systems

The synthesis of benzimidazole (B57391) derivatives has been a subject of intense research, with a continuous drive towards milder, more efficient, and environmentally benign methodologies. researchgate.net While classical methods often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids under harsh conditions, contemporary research is focused on the development of sophisticated catalyst systems. enpress-publisher.comnih.gov

Future synthetic strategies for 7-Chloro-6-formyl-1H-benzimidazole are likely to move beyond traditional approaches. The exploration of novel catalysts is a key area of interest. For instance, the use of metal nanoparticles, such as gold or copper, supported on various materials like TiO2 or SBA-15, has shown great promise in the synthesis of 2-substituted benzimidazoles under ambient conditions. mdpi.com These heterogeneous catalysts offer the advantages of high efficiency, selectivity, and recyclability. mdpi.comorganic-chemistry.org Iron-catalyzed multicomponent reactions also present a promising avenue, offering high yields under mild conditions. nih.gov

Microwave-assisted synthesis represents another significant area for development. researchgate.net This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of substituted benzimidazoles. researchgate.netrsc.org The application of microwave irradiation in conjunction with novel catalytic systems could lead to highly efficient and scalable syntheses of this compound.

Furthermore, one-pot multistep processes utilizing bifunctional solid catalysts containing both basic and oxidation sites are being developed for the synthesis of benzimidazole derivatives. daneshyari.com Such processes, which can start from alcohols or aldehydes, offer a streamlined and environmentally friendly approach to complex benzimidazole synthesis. daneshyari.com

| Catalyst System | Potential Advantages for this compound Synthesis | Reference |

| Supported Gold Nanoparticles (e.g., Au/TiO2) | High yields at ambient conditions, reusability, applicable to a broad substrate scope. | mdpi.com |

| Iron(III)-Porphyrin Complexes | High selectivity, mild reaction conditions, utilizes a multicomponent approach. | nih.gov |

| Copper(II) Oxide Nanoparticles | Ligand-free, heterogeneous catalysis, recyclable. | organic-chemistry.org |

| Al2O3/CuI/PANI Nanocomposite | Excellent yields, mild conditions, reusable catalyst. | nih.gov |

| Microwave-Assisted Synthesis | Significantly reduced reaction times, improved yields. | researchgate.netrsc.org |

Exploration of Unconventional Reactivity Pathways of Formyl and Chloro Groups

The formyl and chloro substituents on the this compound ring are key to its synthetic utility, offering multiple avenues for further functionalization. Future research will likely delve into unconventional reactivity pathways of these groups to generate novel molecular architectures.

The formyl group, a versatile functional handle, can undergo a wide array of transformations beyond simple oxidation or reduction. Its participation in multicomponent reactions, cycloadditions, and as a directing group for C-H activation on the benzimidazole core are areas ripe for exploration. The introduction of a formyl group can significantly influence the electronic properties and fluorescence emission of benzazole derivatives, an aspect that can be further exploited.

The chloro group at the 7-position also presents intriguing possibilities. While typically a site for nucleophilic aromatic substitution, its reactivity can be modulated by the electronic nature of the benzimidazole ring and the presence of the adjacent formyl group. Exploring its role in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, could lead to a diverse library of 7-substituted benzimidazole derivatives. Furthermore, computational studies can be employed to predict the reactivity of the chloro group and guide the design of novel transformations. nih.gov The synthesis of other halogenated benzimidazole derivatives has shown that the position and nature of the halogen can significantly impact biological activity, suggesting that derivatization at the chloro position could be a fruitful area of research. nih.gov

| Functional Group | Potential Unconventional Reactivity | Prospective Applications |

| Formyl Group | Directing group for C-H functionalization, participation in multicomponent reactions and cycloadditions. | Synthesis of complex fused heterocyclic systems and novel bioactive molecules. |

| Chloro Group | Participation in various cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), C-H activation. | Creation of diverse libraries of 7-substituted benzimidazoles for screening and development. |

Advanced Spectroscopic Probes for In-Situ Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in-situ spectroscopic techniques are powerful tools for gaining real-time insights into the complex processes involved in the formation of this compound. numberanalytics.comnumberanalytics.com

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable information on the formation of intermediates, reaction kinetics, and the influence of catalysts and reaction conditions. acs.orgnih.govnih.govresearchgate.net For instance, in-situ FTIR can monitor the changes in vibrational modes of functional groups as the reaction progresses, allowing for the identification of transient species. acs.orgfrontiersin.orgxjtu.edu.cn This has been successfully applied to study the synthesis of other heterocyclic compounds, providing a clear picture of the reaction pathway. researchgate.net Similarly, in-situ NMR can track the concentration of reactants, intermediates, and products in real-time within the reaction vessel. nih.gov

The combination of these techniques, often referred to as hyphenated techniques, can offer a comprehensive understanding of the reaction mechanism. frontiersin.org Spatially resolved in-situ spectroscopy, including IR and Raman microscopy, can also be employed to study heterogeneous catalytic reactions, providing information on the spatial distribution of species on the catalyst surface. numberanalytics.com The application of these advanced spectroscopic methods will be instrumental in elucidating the precise mechanism of the formation of this compound and in the rational design of more efficient synthetic protocols. acs.org

| Spectroscopic Technique | Information Gained | Impact on Research |

| In-situ FTIR Spectroscopy | Real-time monitoring of functional group transformations, identification of transient intermediates. | Optimization of reaction conditions, elucidation of catalytic cycles. acs.orgnih.govresearchgate.netxjtu.edu.cn |

| In-situ NMR Spectroscopy | Quantitative analysis of reactant, intermediate, and product concentrations over time. | Determination of reaction kinetics and pathways. nih.gov |

| Spatially Resolved Spectroscopy (IR/Raman) | Spatial distribution of species on heterogeneous catalyst surfaces. | Understanding catalyst deactivation and improving catalyst design. numberanalytics.com |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research for Benzimidazoles

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, offering powerful tools for prediction, optimization, and discovery. nih.govrsc.orgacs.org For benzimidazole research, these computational approaches hold immense potential. researchgate.netnih.gov

Furthermore, ML can be used to predict the physicochemical and biological properties of novel benzimidazole derivatives. nih.gov By building quantitative structure-activity relationship (QSAR) models, researchers can identify promising candidates for various applications, such as pharmaceuticals or materials science, before they are synthesized. nih.gov This predictive capability can guide the design of new derivatives of this compound with desired functionalities.

| AI/ML Application | Specific Task for Benzimidazole Research | Expected Outcome |

| Reaction Prediction | Predicting the outcome and yield of synthetic reactions for this compound. | Accelerated discovery of optimal reaction conditions and novel synthetic routes. beilstein-journals.org |

| Retrosynthetic Analysis | Proposing novel and efficient synthetic pathways to this compound and its derivatives. | Innovative and more sustainable synthesis strategies. pharmafeatures.compreprints.orgpreprints.org |

| Property Prediction (QSAR) | Predicting the biological activity and physicochemical properties of new derivatives. | Rational design of new compounds with desired functionalities. nih.govnih.gov |

| Spectroscopic Data Analysis | Assisting in the interpretation of complex in-situ spectroscopic data. | Deeper mechanistic understanding of benzimidazole formation and reactivity. numberanalytics.com |

Q & A

Q. What strategies improve solubility and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.